(Tert-butylamino)(oxo)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

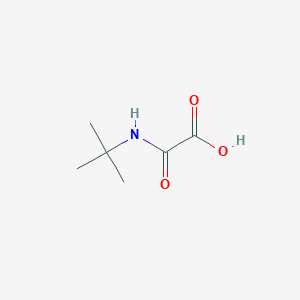

(Tert-butylamino)(oxo)acetic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of acetic acid where one of the hydrogen atoms is replaced by a tert-butylamino group and another by an oxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (tert-butylamino)(oxo)acetic acid typically involves the reaction of tert-butylamine with oxalic acid derivatives. One common method is the reaction of tert-butylamine with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems may be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(Tert-butylamino)(oxo)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium tr

Biologische Aktivität

(Tert-butylamino)(oxo)acetic acid (TB-OAA), with the molecular formula C₆H₁₁NO₃, is an organic compound characterized by its unique structure, which includes a tert-butylamino group and an oxoacetic acid moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and synthetic applications.

Chemical Structure and Properties

TB-OAA features a tert-butylamino group attached to an oxoacetic acid framework, which includes both a carboxylic acid (-COOH) and a ketone (C=O) functional group. These structural elements contribute to its reactivity and biological properties. The compound is known for its ability to serve as a building block in the synthesis of various heterocyclic compounds, which are essential in pharmaceutical development.

Biological Activity

Research indicates that TB-OAA exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that TB-OAA possesses antimicrobial activity, making it a candidate for further exploration in the development of antibacterial agents.

- Synthesis of Heterocycles : TB-OAA has been utilized in the synthesis of diversely substituted pyrazoles, which are significant in medicinal chemistry due to their diverse biological activities.

Table 1: Summary of Biological Activities of TB-OAA

| Biological Activity | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against various microbial strains |

| Heterocycle Synthesis | Serves as a precursor for synthesizing pyrazoles and other heterocycles |

| Potential Anticancer Effects | Preliminary studies suggest possible anticancer properties |

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Tetrahedron Letters highlighted the synthesis of pyrazoles from TB-OAA, showcasing its utility in creating compounds with potential antimicrobial properties. The study emphasized the effectiveness of these derivatives against specific bacterial strains.

- Synthesis Applications : TB-OAA has been involved in various multi-component reactions (MCRs) that lead to novel compounds with enhanced biological activities. For instance, its application in Ugi-tetrazole reactions has resulted in the formation of amino acid-tetrazole libraries with promising biological profiles .

- Computer-Aided Predictions : Recent advancements in computer-aided prediction tools have allowed researchers to analyze the biological activity spectra of TB-OAA. Such predictions indicate potential activities across various biological targets, further supporting its significance in drug discovery .

Table 2: Comparison of TB-OAA with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Oxo-2-(phenylamino)acetic acid | Contains a phenyl group instead of tert-butyl | Different substitution pattern |

| 2-Amino-2-(tert-butyl)acetic acid | Lacks the oxo group | More basic character |

| 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzazepin-1-yl acetate | Contains a benzazepine structure | More complex cyclic structure |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Heterocyclic Compounds:

One of the primary applications of (tert-butylamino)(oxo)acetic acid is in the synthesis of heterocyclic compounds, particularly pyrazoles. A study published in Tetrahedron Letters demonstrated its use in a one-pot synthesis of diversely substituted pyrazoles from this compound and α-halo ketones, highlighting its utility in developing compounds with potential pharmaceutical applications.

Biological Activity:

Research indicates that this compound exhibits biological activity that may include antimicrobial and anti-inflammatory properties. Its derivatives are being explored for their potential therapeutic effects, which could lead to the development of new drugs.

Biochemical Research

Enzyme Inhibition Studies:

The compound is being investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with various biological targets, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

Analytical Chemistry Applications:

In analytical chemistry, this compound can serve as a reagent for the detection and quantification of other compounds in complex mixtures. Its reactivity can be harnessed in various analytical techniques, including chromatography and mass spectrometry .

Synthetic Organic Chemistry

Building Block for Complex Molecules:

this compound acts as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its ability to participate in various chemical reactions makes it an essential intermediate in synthetic pathways leading to pharmaceuticals and agrochemicals .

Comparative Analysis with Similar Compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Oxo-2-(phenylamino)acetic acid | Contains a phenyl group instead of tert-butyl | Different substitution pattern |

| 2-Amino-2-(tert-butyl)acetic acid | Lacks the oxo group | More basic character |

| 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzazepin-1-yl acetate | Contains a benzazepine structure | More complex cyclic structure |

The unique combination of functional groups in this compound distinguishes it from these similar compounds, potentially providing distinct biological activities and chemical reactivities.

Eigenschaften

IUPAC Name |

2-(tert-butylamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2,3)7-4(8)5(9)10/h1-3H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCATNGVUSFCNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409287 |

Source

|

| Record name | (tert-butylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169772-25-2 |

Source

|

| Record name | (tert-butylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.